5H-indeno[1,2-d]pyrimidin-2-amine
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Overview
Description
5H-indeno[1,2-d]pyrimidin-2-amine is a heterocyclic compound with the molecular formula C11H9N3. It is a fused bicyclic system containing both indene and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-indeno[1,2-d]pyrimidin-2-amine typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of indene derivatives with pyrimidine precursors in the presence of catalysts. For instance, the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions can yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
5H-indeno[1,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5H-indeno[1,2-d]pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 5H-indeno[1,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: A similar fused heterocyclic compound with notable biological activities.
Pyrido[2,3-d]pyrimidin-7-one: Another related compound with potential therapeutic applications.
Uniqueness
5H-indeno[1,2-d]pyrimidin-2-amine stands out due to its unique fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H9N3 |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
5H-indeno[1,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C11H9N3/c12-11-13-6-8-5-7-3-1-2-4-9(7)10(8)14-11/h1-4,6H,5H2,(H2,12,13,14) |
InChI Key |
LATUHOJYVFKHFR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=NC(=NC=C31)N |
Origin of Product |
United States |
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